2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
The compound MFCD32702044 is known by its IUPAC name, tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate . This compound is a building block used in various chemical syntheses and research applications. It has a molecular formula of C12H15IN2O3 and a molecular weight of 362.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves the iodination of a pyrrolo[1,2-a]pyrazine derivative. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the molecular structure. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the starting materials are mixed in reactors under specific conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the iodine atom is further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, altering the compound’s properties.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Higher oxidation state iodinated compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The iodine atom and the carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack on the carbonyl carbon or substitution at the iodine site.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 7-bromo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
- tert-butyl 7-chloro-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Uniqueness
The presence of the iodine atom in tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interaction profiles, making this compound particularly valuable in specific synthetic applications.
Properties
Molecular Formula |
C12H15IN2O3 |
---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(17)15-5-4-14-7-8(13)6-9(14)10(15)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
UPEWCTKYYZGSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1=O)I |
Origin of Product |
United States |
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